Oxozirconium(2+);dichloride;octahydrate
Description
Nomenclature and Chemical Identity in Academic Literature
In scientific literature, Oxozirconium(2+);dichloride;octahydrate is most commonly referred to as zirconyl chloride octahydrate. wikipedia.org Its chemical formula is generally written as ZrOCl₂·8H₂O, although its actual structure is more complex, existing as a tetranumeric complex with the formula [Zr₄(OH)₈(H₂O)₁₆]Cl₈(H₂O)₁₂. wikipedia.org The IUPAC name for this compound is dichloro(oxo)zirconium octahydrate. wikipedia.org It is also known by several other synonyms, including zirconium(IV) oxychloride octahydrate, basic zirconium chloride, and zirconium dichloride oxide octahydrate. wikipedia.orgscbt.comsigmaaldrich.commpbio.com
The compound is assigned the CAS Number 13520-92-8 for its octahydrate form. wikipedia.org The anhydrous form has a different CAS number, 7699-43-6. wikipedia.org The molecular weight of the octahydrate is approximately 322.25 g/mol . scbt.comsigmaaldrich.comnih.gov
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | dichloro(oxo)zirconium octahydrate | wikipedia.org |
| Common Name | Zirconyl chloride octahydrate | wikipedia.org |
| CAS Number | 13520-92-8 | wikipedia.org |
| Molecular Formula | ZrOCl₂·8H₂O | scbt.com |
| Molecular Weight | 322.25 g/mol | scbt.comsigmaaldrich.comnih.gov |
Significance in Advanced Inorganic Chemistry and Materials Science
The significance of zirconyl chloride octahydrate in advanced inorganic chemistry and materials science is primarily due to its role as a versatile and cost-effective precursor. It is extensively used in the synthesis of a wide variety of advanced materials, most notably zirconium dioxide (zirconia, ZrO₂). Zirconia is a high-performance ceramic known for its exceptional hardness, thermal stability, and chemical inertness.
The compound's high solubility in water and other polar solvents makes it suitable for various solution-based synthesis methods, including sol-gel, hydrothermal, and co-precipitation techniques. mpbio.com These methods allow for the production of zirconia nanoparticles with controlled size, shape, and crystalline phase (monoclinic, tetragonal, and cubic). For instance, hydrothermal treatment of zirconyl chloride octahydrate can yield pure tetragonal zirconia nanoparticles, which are valuable for catalytic applications. rsc.org
Beyond zirconia, this compound is a key starting material for other zirconium compounds like zirconium phosphates and various zirconium-based catalysts. It is also utilized in creating nanocomposites, where its integration into polymer matrices can enhance the thermal and mechanical properties of the final material. Other applications include its use in the manufacturing of fireproof materials, improving textile properties, and as an additive in paints and coatings. fishersci.fr
Overview of Research Trajectories and Scholarly Contributions
Research involving zirconyl chloride octahydrate has followed several key trajectories. Initially, its production was achieved by dissolving zirconium tetrachloride in water or by treating zirconium oxide with hydrochloric acid. Over time, it became the primary industrial and laboratory precursor for producing most other zirconium chemicals and materials.
A significant area of research has focused on its application in "green chemistry," where it is considered a low-toxicity, inexpensive, and moisture-stable Lewis acid catalyst for various organic reactions. researchgate.net Scholarly articles have highlighted its use in the synthesis of a diverse range of heterocyclic compounds. researchgate.netsemanticscholar.org
Another major research thrust is in the field of nanotechnology. Scientists have extensively investigated its use in synthesizing zirconia nanoparticles with tailored properties for specific applications. rsc.org This includes the fabrication of hollow zirconia sub-microspheres and other unique nanostructures. rsc.org
Furthermore, there is a growing body of research on its application in environmental remediation. A notable example is its use in modifying industrial waste-based composites for the enhanced removal of phosphorus from wastewater, thereby helping to mitigate water eutrophication.
Scope and Interdisciplinary Relevance for Future Investigations
The future research scope for zirconyl chloride octahydrate is broad and interdisciplinary. In materials science, there is continued interest in developing novel synthesis methods for zirconia-based nanomaterials with precisely controlled properties. rsc.org This includes the development of more energy-efficient and environmentally friendly production processes. guidechem.com
In the field of catalysis, further exploration of its potential as a green Lewis acid catalyst in a wider range of organic transformations is anticipated. researchgate.netsemanticscholar.org The development of new zirconium-based catalysts for various industrial processes remains a promising area of investigation.
The interdisciplinary relevance of this compound extends to environmental science, with ongoing research into its use for developing more efficient and cost-effective adsorbents for water treatment. Moreover, its role in the development of new functional materials, such as those for oxygen sensors and piezoelectric ceramics, highlights its importance in the future of electronics and sensor technology. guidechem.com The development of high-purity zirconium compounds, starting from zirconyl chloride octahydrate, is also a key area for future technological advancements. guidechem.com
Structure
2D Structure
Properties
IUPAC Name |
oxozirconium(2+);dichloride;octahydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.8H2O.O.Zr/h2*1H;8*1H2;;/q;;;;;;;;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYKRMGFEBSOSO-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.O=[Zr+2].[Cl-].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H16O9Zr | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of Oxozirconium 2+ ;dichloride;octahydrate
Established Laboratory and Industrial Synthesis Routes
The production of zirconyl chloride octahydrate can be achieved through several well-established methods, primarily involving the manipulation of zirconium halides or the dissolution of zirconium-containing minerals.
Hydrolysis-Based Preparations from Zirconium Halides
A principal method for synthesizing zirconyl chloride octahydrate involves the controlled hydrolysis of zirconium tetrachloride (ZrCl₄). wikipedia.orgwikipedia.org This reaction is rapid and essentially irreversible, driven by the strong affinity of zirconium(IV) for oxygen. wikipedia.org The process typically requires air-free techniques due to the rapid hydrolysis of ZrCl₄ in the presence of moisture. wikipedia.org
A patented process describes a method for producing high-purity zirconyl chloride octahydrate by first dissolving impure zirconium tetrachloride in a water-miscible alcohol, such as methanol. google.com This solution, containing approximately 38-50% zirconium tetrachloride, is then filtered to remove insoluble impurities. google.com Subsequently, a controlled amount of water (11 to 15 moles per mole of zirconium) is added to induce the precipitation of zirconyl chloride octahydrate. google.com This method can yield a product with a purity exceeding 99.9%. google.com
Another approach involves the reaction of solid zirconyl chloride octahydrate with solid zirconium tetrachloride. google.comosti.gov This exothermic reaction produces zirconyl chloride trihydrate and volatilizes hydrogen chloride. google.comosti.gov The subsequent addition of a stoichiometric amount of water converts the trihydrate to the desired octahydrate. google.com
Acid-Mediated Dissolution and Crystallization Processes
Industrially, zirconyl chloride octahydrate is often produced from zirconium ores, such as zircon sand (ZrSiO₃). One common industrial process involves the decomposition of zircon sand with sodium hydroxide (B78521) at high temperatures (600-700 °C). osti.gov This is followed by a series of steps to remove impurities like silica, iron, titanium, and radioactive elements. osti.gov
Zr(OH)₄ + 2HCl + 5H₂O → ZrOCl₂·8H₂O guidechem.com
The optimization of this process often involves recrystallization from a hydrochloric acid solution to enhance purity. guidechem.com For instance, industrial-grade zirconyl chloride octahydrate can be dissolved in hot hydrochloric acid (80-95°C) to a specific concentration, followed by cooling to induce crystallization of a purer form. guidechem.com
Optimization of Reaction Conditions for Purity and Yield
The purity and yield of zirconyl chloride octahydrate are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, pH, and reactant concentrations.
For instance, in the acid dissolution method, the concentration of hydrochloric acid and the final concentration of the zirconyl chloride solution before crystallization are critical. guidechem.comosti.gov In a documented process, concentrating the solution to a ZrO₂ equivalent of 2 M and an HCl concentration greater than 6 M, followed by cooling, leads to effective crystallization with a recovery yield of over 60%. osti.gov
In the hydrolysis of zirconium tetrachloride in an alcoholic solution, the ratio of water to zirconium is a crucial factor influencing the precipitation efficiency. A molar ratio of 11 to 15 moles of water per mole of zirconium is reported to precipitate at least 90% of the zirconium as zirconyl chloride octahydrate. google.com
The following interactive table summarizes the key parameters for different synthesis routes:
| Synthesis Route | Key Reactants | Key Parameters | Reported Yield/Purity |
| Hydrolysis of ZrCl₄ in Alcohol | Zirconium tetrachloride, Water-miscible alcohol, Water | ZrCl₄ concentration: ~38-50%; Water/Zr molar ratio: 11-15 | >99.9% pure |
| Acid Dissolution of Zr(OH)₄ | Zirconium hydroxide, Hydrochloric acid | Evaporation, Concentration, Cooling Crystallization | High Purity |
| Zircon Sand Decomposition | Zircon sand, Sodium hydroxide, Hydrochloric acid | High-temperature decomposition (600-700°C), Impurity removal steps | Final product U and Th content < 1 ppm |
Oxozirconium(2+);dichloride;octahydrate as a Precursor Compound
Zirconyl chloride octahydrate is a cornerstone material in the synthesis of a variety of advanced zirconium-based materials due to its cost-effectiveness, high reactivity, and solubility in water and polar solvents.
Pathways to Zirconium Oxide (ZrO₂) Nanostructures and Thin Films
Zirconyl chloride octahydrate is a widely used precursor for the synthesis of zirconium dioxide (zirconia, ZrO₂) nanostructures and thin films. These materials are of significant interest due to their exceptional hardness, thermal stability, and chemical inertness.
Various solution-based methods, including sol-gel, hydrothermal, and co-precipitation, utilize zirconyl chloride octahydrate to produce zirconia nanoparticles with controlled size, shape, and crystalline phase (monoclinic, tetragonal, and cubic).
A common laboratory-scale synthesis of zirconia nanoparticles involves the following steps:
Recrystallization and Purification: Dissolving industrial zirconyl chloride octahydrate in hydrochloric acid at elevated temperatures (80-95°C) and then cooling to obtain a purified precursor. guidechem.com
Precipitation: Reacting the purified zirconyl chloride octahydrate solution with an ammonia (B1221849) solution to precipitate zirconium hydroxide (Zr(OH)₄) by adjusting the pH to 8-9. guidechem.com
Washing and Filtration: Removing soluble byproducts by washing the precipitate with pure water. guidechem.com
Calcination: High-temperature treatment (e.g., 950-1100°C) of the zirconium hydroxide to yield zirconium dioxide. guidechem.com
Researchers have also demonstrated that hydrothermal treatment of zirconyl chloride octahydrate can directly produce pure tetragonal zirconia nanoparticles, which are valuable for catalytic applications, without the need for high-temperature annealing. The sol-gel method, which involves the hydrolysis and polymerization of a zirconium precursor in a solution, is another effective route. For example, reacting zirconyl chloride octahydrate with ethylenediaminetetraacetic acid (EDTA) in an ammonia solution can form a sol, which upon further processing yields a precursor for zirconium oxide. acs.org
Synthesis of Mixed Zirconium Phosphonates and Phosphates
Zirconyl chloride octahydrate is a key starting material for the synthesis of zirconium phosphonates and phosphates. nih.govsamaterials.comsigmaaldrich.com These materials have potential applications in catalysis, ion exchange, and photophysics. samaterials.com
The synthesis of α-zirconium phosphate (B84403) (α-ZrP) can be achieved through several methods using zirconyl chloride octahydrate and phosphoric acid. nih.gov These methods include:
Hydrothermal Method: A solution of zirconyl chloride octahydrate is reacted with phosphoric acid in a Teflon-lined autoclave at 200°C for 24 hours. nih.gov
Reflux Method: A mixture of zirconyl chloride octahydrate and phosphoric acid is refluxed in an oil bath at 94°C for 24 hours. nih.gov
Microwave-assisted Method: A mixture of zirconyl chloride octahydrate and phosphoric acid is heated in a microwave reactor at 150°C for 1 hour. nih.gov
Furthermore, zirconyl chloride octahydrate is used in the synthesis of more complex mixed zirconium phosphate phosphonates. nih.gov In one approach, a solution of zirconyl chloride octahydrate is dissolved in hydrofluoric acid and then mixed with a solution containing a phosphonic acid and phosphoric acid. The slow decomposition of the resulting Zr(IV) fluoro complexes leads to the formation of microcrystalline zirconium phosphate phosphonates. nih.gov
The following table details research findings on the synthesis of zirconium compounds from zirconyl chloride octahydrate:
| Target Compound | Synthesis Method | Key Reactants | Key Conditions |
| Zirconium Dioxide (ZrO₂) Nanoparticles | Co-precipitation and Calcination | Zirconyl chloride octahydrate, Ammonia | pH 8-9 for precipitation, Calcination at 950-1100°C |
| Tetragonal ZrO₂ Nanoparticles | Hydrothermal | Zirconyl chloride octahydrate | Controlled temperature and pressure |
| α-Zirconium Phosphate (α-ZrP) | Hydrothermal | Zirconyl chloride octahydrate, Phosphoric acid | 200°C for 24 hours |
| α-Zirconium Phosphate (α-ZrP) | Reflux | Zirconyl chloride octahydrate, Phosphoric acid | 94°C for 24 hours |
| α-Zirconium Phosphate (α-ZrP) | Microwave-assisted | Zirconyl chloride octahydrate, Phosphoric acid | 150°C for 1 hour |
| Mixed Zirconium Phosphate Phosphonates | Fluoro-complex Decomposition | Zirconyl chloride octahydrate, Hydrofluoric acid, Phosphonic acid, Phosphoric acid | Slow decomposition of Zr(IV) fluoro complexes |
Formation of Multi-Principal Oxides (MPOs)
Multi-Principal Oxides (MPOs), including the subclass of High-Entropy Oxides (HEOs), are solid solutions containing five or more different cations in a single crystalline phase. tu-darmstadt.de The synthesis of these complex materials relies on achieving a homogeneous, atomic-level mixture of the constituent metal precursors, typically in solution, followed by co-precipitation and calcination.
While direct literature explicitly detailing the use of zirconyl chloride octahydrate for MPO synthesis is nascent, its properties make it an exceptionally suitable precursor for the established wet-chemical routes used to fabricate these materials. Solution-based methods like sol-gel and co-precipitation are standard for producing multi-component oxides. nih.gov Zirconyl chloride octahydrate's high solubility in water allows it to be easily combined with other water-soluble metal salts (often nitrates or chlorides) to create the necessary precursor cocktail. nih.gov In these methods, a precipitating agent is added to the homogenous solution, causing the simultaneous precipitation of the various metal hydroxides or other insoluble species. Subsequent heating (calcination) of this intimate mixture converts it into the desired complex oxide phase. The ability to form a clear aqueous solution with other metal precursors is critical for ensuring the compositional uniformity essential for forming a single-phase MPO.
For instance, the synthesis of zirconium titanate, a dual-component oxide, has been demonstrated via a chemical route involving the mixture of zirconium and titanium metal salt solutions with ammonium (B1175870) hydroxide to induce precipitation. researchgate.net This principle is directly extendable to multi-component systems, where zirconyl chloride octahydrate would serve as the zirconium source in a broader mixture of metal cations required for MPO formation.
Fabrication of Zirconium-Based Catalysts
Zirconyl chloride octahydrate is a versatile and widely used compound in the field of catalysis, serving both as a catalyst in its own right and as a fundamental precursor for solid-supported catalysts. chemrxiv.org Its compounds are recognized for their Lewis acidic behavior, high catalytic performance, and are considered relatively low-toxicity and efficient for numerous organic transformations. chemrxiv.org
As a direct catalyst, zirconyl chloride octahydrate functions as an effective, water-tolerant Lewis acid. The active catalytic species in aqueous media is believed to be the [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ cation. chemrxiv.org This has been leveraged in a variety of organic synthesis applications.
As a precursor, it is foundational for creating a range of solid zirconium-based catalysts. Its high reactivity and solubility in polar solvents make it ideal for solution-based synthesis methods to produce zirconia (ZrO₂) nanoparticles with controlled size and crystalline phase. chemrxiv.org Hydrothermal treatment of zirconyl chloride octahydrate can yield pure tetragonal zirconia nanoparticles, which are highly valued for their catalytic properties, without requiring high-temperature annealing. chemrxiv.org
Furthermore, it is a key starting material for synthesizing catalytically active Metal-Organic Frameworks (MOFs). Studies on the synthesis of Zr-based MOFs like UiO-66 and MOF-808 show that using zirconyl chloride octahydrate as the zirconium source can lead to higher yields and smaller, more reproducible particle sizes compared to anhydrous precursors like zirconium tetrachloride (ZrCl₄). chemrxiv.org The structural water within the octahydrate precursor can influence the crystallization kinetics and final morphology of the MOF material. chemrxiv.orgrsc.org
Below is a table summarizing selected catalytic applications where zirconyl chloride octahydrate is used either as a catalyst or a precursor.
| Catalytic Application | Role of ZrOCl₂·8H₂O | Reaction Conditions | Key Findings |
| Synthesis of MOF-808 | Precursor | Solvothermal method with H₃BTC linker and DMF solvent. | The nature of the zirconium precursor impacts the crystallinity and porosity of the resulting MOF. chemrxiv.orgrsc.org |
| Synthesis of UiO-66 MOF | Precursor | Time-resolved in-situ EDXRD studies. | Leads to higher yields and smaller, more reproducible particle sizes compared to ZrCl₄. chemrxiv.org |
| Synthesis of Zirconia (ZrO₂) Nanoparticles | Precursor | Hydrothermal treatment or precipitation with NH₄OH followed by calcination. | Enables tailored synthesis of specific crystalline phases (e.g., tetragonal) valuable for catalysis. chemrxiv.org |
Precursor Applications in Chemical Vapor Deposition (CVD)
Chemical Vapor Deposition (CVD) is a process used to produce high-performance, solid materials, typically under vacuum. A fundamental requirement for a CVD precursor is sufficient volatility to be transported in the gas phase to a heated substrate. mdpi.com Precursors can be inorganic or organometallic compounds that decompose on the substrate to form the desired film. mdpi.com
Zirconyl chloride octahydrate (ZrOCl₂·8H₂O) is generally not a suitable precursor for conventional CVD processes. Its unsuitability stems from two primary characteristics:
Low Volatility: As a hydrated ionic salt, it has a very low vapor pressure and does not readily sublime or evaporate upon heating.
Thermal Decomposition: When heated, it does not vaporize intact but instead decomposes, losing its water of hydration at specific temperatures (six water molecules are lost at 140 °C and all eight at 210 °C).
The standard inorganic zirconium precursor for CVD is anhydrous zirconium tetrachloride (ZrCl₄). mdpi.comresearchgate.net ZrCl₄ is more volatile and is used in the presence of other gases like oxygen, water vapor, or ammonia to deposit films of zirconium dioxide (ZrO₂) or zirconium nitride (ZrN) at high temperatures (800–1550 °C). mdpi.com
Therefore, while zirconyl chloride octahydrate is a premier precursor for wet-chemical, solution-based synthesis routes, its application is not extended to CVD, where volatile anhydrous or organometallic precursors are required. mdpi.comgoogle.com
Green Chemistry Principles in this compound Synthesis
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Zirconyl chloride octahydrate is relevant to this field both in its application as a green catalyst and in the methods developed for its own synthesis.
When used as a catalyst, zirconyl chloride octahydrate exhibits many green attributes. It is inexpensive, easy to handle, reusable, and has low toxicity. chemrxiv.org It is notably water-tolerant, allowing it to catalyze reactions in aqueous media, reducing the need for volatile organic solvents. chemrxiv.org Furthermore, its effectiveness in solvent-free and microwave-assisted reactions significantly reduces energy consumption and waste generation. chemrxiv.org
Significant advancements have also been made in the green synthesis of the compound itself. Historically, purification involved recrystallization from concentrated hydrochloric acid, a process that requires large amounts of a corrosive and hazardous reagent. google.com A more economical and environmentally benign method has been developed and patented, which aligns with several green chemistry principles. google.com This process involves:
Dissolving impure zirconium tetrachloride in a water-miscible alcohol, such as methanol. google.com
Filtering out insoluble impurities. google.com
Precipitating highly pure zirconyl chloride octahydrate by adding a controlled amount of water (11 to 15 moles of water per mole of zirconium). google.com
Filtering the pure product, which allows the alcoholic solvent to be recovered and reused. google.com
This method avoids the large volumes of strong acid required by older techniques and incorporates solvent recycling, making it a significantly greener and more economical route to producing high-purity zirconyl chloride octahydrate. google.com
Structural Elucidation and Coordination Chemistry of Oxozirconium 2+ ;dichloride;octahydrate
Crystalline and Solution Phase Structural Investigations
The structure of zirconyl chloride octahydrate has been elucidated primarily through crystallographic studies, which have revealed a complex cationic cluster balanced by chloride anions and further solvated by water molecules. wikipedia.orgresearchgate.net
Characterization of the Tetranuclear Cluster: [Zr₄(OH)₈(H₂O)₁₆]⁸⁺
Table 1: Structural Formulas of Zirconyl Chloride
| Formula Type | Representation |
| Simplified | ZrOCl₂·8H₂O wikipedia.orgsciencemadness.org |
| Tetranuclear Cluster Cation | [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ wikipedia.orgresearchgate.net |
| Full Crystal Structure | [Zr₄(OH)₈(H₂O)₁₆]Cl₈(H₂O)₁₂ sciencemadness.org |
Analysis of Zirconium Coordination Environment and Geometry
Each zirconium atom within the tetranuclear cluster is eight-coordinate, bonded to both hydroxide (B78521) ions and water molecules. researchgate.net The specific arrangement of these ligands around the central zirconium atom defines its coordination geometry.
Refined crystallographic data have shown that the coordination polyhedron around each zirconium atom is best described as a distorted dodecahedron with D₂d symmetry. researchgate.net This finding corrected earlier reports that suggested a D₄d antiprismatic geometry. researchgate.net The D₂d dodecahedral arrangement is a key feature of the zirconium coordination environment in this complex. researchgate.net
The tetranuclear structure is held together by bridging hydroxide ligands. wikipedia.org Specifically, four pairs of hydroxide ions act as bridges, linking the four Zr⁴⁺ centers. wikipedia.org In addition to the bridging hydroxides, each zirconium atom is also coordinated to terminal water molecules. The coordination sphere of each zirconium atom is completed by four bridging hydroxide groups and four terminal water molecules. researchgate.net
Table 2: Zirconium Coordination Bond Details
| Bond Type | Description | Average Bond Length (Å) |
| Zr–OH | Bridging hydroxide ligands connecting Zr⁴⁺ centers. wikipedia.org | 2.14 |
| Zr–OH₂ | Terminal water molecules completing the coordination sphere. | 2.27 |
Hydration State and its Impact on Structural Stability
The hydration state of oxozirconium(2+);dichloride;octahydrate is critical to its structural integrity. The compound is hygroscopic and highly soluble in water. sciencemadness.org The full structural formula, [Zr₄(OH)₈(H₂O)₁₆]Cl₈(H₂O)₁₂, reveals a total of 28 water molecules per tetranuclear unit: 16 directly coordinated to the zirconium ions as ligands and 12 existing as water of crystallization within the lattice. sciencemadness.org This extensive hydration is crucial for stabilizing the complex cation. The stability of the compound is temperature-dependent; at high temperatures, it will dehydrate. sciencemadness.org Proper management of its hydration state is necessary to prevent unintended hydrolysis and maintain its defined structure.
Comparative Structural Analysis with Other Zirconium(IV) Compounds and Complexes
The structure of this compound, with its characteristic tetranuclear cation, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, serves as a key reference point for understanding the coordination chemistry of Zirconium(IV). researchgate.netcdnsciencepub.comwikipedia.org In this complex, each zirconium atom is eight-coordinated. researchgate.net A comparative analysis with other Zirconium(IV) compounds reveals variations in coordination number and bond lengths, influenced by the nature of the ligands and the crystal packing forces.
Zirconium's coordination number can vary. For instance, seven-fold coordination is observed in monoclinic ZrO₂ (baddeleyite), while six-fold coordination is found in several alkali and alkaline-earth zircono-silicate minerals. researchgate.net The Zr-O bond lengths in this compound are distinct for the bridging hydroxyl groups and the terminal water molecules. researchgate.netcdnsciencepub.com The average Zr-O bond length for the bridging hydroxyls is approximately 2.142 Å, while for the terminal aqua ligands, it is about 2.272 Å. researchgate.netcdnsciencepub.com
These values can be compared to the Zr-O bond lengths in other zirconium compounds. For example, the typical Zr-O bond length is cited as 2.25 Å. researchgate.net In ZrHx thin films, the Zr-H bond length is found to be around 2.103 Å, while the Zr-Zr distance increases with hydrogen content, from 3.160 Å in the α-phase to 3.395 Å in the δ-ZrHx phase. martinmagnuson.com In metallic zirconium, the Zr-Zr bond length is 317.9 pm (3.179 Å). shef.ac.ukwebelements.com The ionic radius of a Zr⁴⁺ ion is smaller than a Cu²⁺ ion (0.84 Å vs 0.72 Å). researchgate.net
| Compound/Complex | Bond Type | Bond Length (Å) | Coordination Number of Zr |
|---|---|---|---|
| This compound | Zr-OH (bridging) | 2.142 ± 0.019 | 8 |
| This compound | Zr-OH₂ (terminal) | 2.272 ± 0.032 | 8 |
| Generic Zr-O compounds | Zr-O | 2.25 | N/A |
| δ-ZrHx | Zr-H | 2.103 | N/A |
| δ-ZrHx | Zr-Zr | 3.395 | N/A |
| α-Zr metal | Zr-Zr | 3.160 | N/A |
Structural Refinement Studies using Diffraction Techniques
The crystal structure of this compound, commonly written as ZrOCl₂·8H₂O, has been the subject of detailed structural refinement studies, primarily using X-ray diffraction techniques. researchgate.netcdnsciencepub.comcdnsciencepub.com These studies have been crucial in moving from an initial structural determination to a more precise and accurate description of the atomic arrangement.
The initial determination of the structure was carried out by Clearfield and Vaughan using two-dimensional X-ray diffraction data, which first established the existence of the tetranuclear complex [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. cdnsciencepub.comuclan.ac.uk However, in this early analysis, only the zirconium atoms were located with high accuracy. cdnsciencepub.com Subsequent three-dimensional refinement studies provided a more conclusive and unambiguous description of the geometry. cdnsciencepub.com
A significant refinement of the crystal structure was performed using the least-squares method with new three-dimensional X-ray data. researchgate.netcdnsciencepub.com This work confirmed the existence of the tetranuclear complex but revealed that the coordination polyhedron around each zirconium atom is more closely related to a D₂d dodecahedron rather than the previously reported D₄d antiprismatic geometry. researchgate.netcdnsciencepub.comcdnsciencepub.com The complex exhibits twofold axial symmetry within the limits of experimental error. researchgate.netcdnsciencepub.com The unit cell dimensions were determined from high-angle reflections on a Weissenberg film and refined by a least-squares procedure. cdnsciencepub.com
More recent studies have employed total scattering pair distribution function (PDF) analysis to refine the structure of the zirconium species in aqueous solutions. uclan.ac.uk This technique allows for the characterization of disordered systems like liquids and has been used to refine the ideal solid-state model to understand its nature in solution. uclan.ac.uk While confirming the general structure proposed by Clearfield and Vaughan, these refinements have indicated some distortions in bond lengths and angles, particularly in the terminal H₂O ligands. uclan.ac.uk Neutron diffraction techniques have also been applied to study the structure of other zirconium-containing materials, such as yttria-stabilized zirconium oxide, to determine atomic positions and displacements. researchgate.net
Spectroscopic Characterization Methodologies for Oxozirconium 2+ ;dichloride;octahydrate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local environment of atomic nuclei. For zirconium, the ⁹¹Zr isotope is NMR-active, but its study is challenging due to its low natural abundance (11.22%), low gyromagnetic ratio, and large nuclear quadrupole moment, which often leads to very broad resonance signals.
While solution-state ⁹¹Zr NMR studies on oxozirconium(2+);dichloride;octahydrate are not widely reported in the literature, solid-state ⁹¹Zr NMR has been successfully applied to various zirconium-containing materials, such as organometallic complexes and metal-organic frameworks (MOFs). researchgate.netchemrxiv.orgrsc.org These studies provide valuable insights into the local structure, site symmetry, and coordination environment of the zirconium atoms. chemrxiv.orgosti.gov For instance, ⁹¹Zr NMR can distinguish between different coordination numbers and geometries, and it is highly sensitive to the presence of guest molecules or defects in the material's structure. chemrxiv.orgosti.gov
In the context of zirconyl chloride solutions, NMR studies on other nuclei, such as ¹H and ¹⁷O, can provide indirect information about the zirconium species. However, direct observation via ⁹¹Zr NMR would be invaluable for confirming the persistence and stability of the [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ tetramer and for detecting the formation of other polymeric or oligomeric species under different conditions of concentration and pH. The challenges associated with ⁹¹Zr NMR mean that such studies often require high magnetic fields and specialized techniques to acquire meaningful data. chemrxiv.org
Table 1: ⁹¹Zr NMR Parameters for Representative Zirconium Compounds This table illustrates typical parameters from solid-state NMR, as solution-state data for zirconyl chloride is scarce.
| Compound | Quadrupolar Coupling Constant (C_Q) [MHz] | Asymmetry Parameter (η_Q) | Isotropic Chemical Shift (δ_iso) [ppm] | Reference |
| Bis(cyclopentadienyl)dichlorozirconium(IV) | 6.35(10) | 0.3(1) | - | researchgate.net |
| UiO-66 (activated) | 30.7 | 0.73 | - | osti.gov |
| UiO-66 (as-made with water) | 31.5(3) | 0.85(3) | -100(50) | osti.gov |
| MOF-808 | 18.4(5) | 0.90(3) | - | chemrxiv.org |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the functional groups and characterizing the bonding within a molecule. These methods provide a "vibrational fingerprint" that is unique to the compound's structure.
In-situ IR spectroscopy has been used to analyze the thermal dehydration of zirconyl chloride octahydrate. These studies have successfully distinguished between the different types of water molecules present in the crystal structure: coordinatively bound water, tetrahedrally coordinated lattice water, and strongly hydrogen-bonded lattice waters. The vibrational modes associated with these water molecules appear at distinct frequencies, allowing for detailed analysis of the dehydration process.
Raman spectroscopy complements IR spectroscopy and is particularly useful for studying symmetric vibrations and vibrations in aqueous solutions. While detailed Raman spectra specifically for zirconyl chloride octahydrate solutions are not extensively documented in readily available literature, studies on related compounds like zirconium tetrachloride (ZrCl₄) provide insight into the expected vibrational modes. umich.edu For ZrCl₄ in the solid state, Raman and IR spectra have been used to identify the fundamental vibrations based on a factor group analysis. umich.edu
Table 2: Selected Infrared Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 1595 | δ(H₂O) mode from coordinatively bound water (Zr-(OH₂)) | researchgate.net |
| 1620 | δ(H₂O) mode from tetrahedrally coordinated lattice water | researchgate.net |
| 1705 and 1666 | δ(H₂O) modes from strongly H-bonded lattice waters | researchgate.net |
X-ray Absorption Spectroscopy (XAS) for Local Atomic Environments
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information about the local geometric and electronic structure around a specific atom. It is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). XANES is sensitive to the oxidation state and coordination geometry of the absorbing atom, while EXAFS provides information on the number, type, and distances of neighboring atoms.
XAS has been instrumental in characterizing the zirconium species in aqueous solutions. EXAFS studies on acidic aqueous solutions of zirconium have confirmed that the Zr⁴⁺ aquo ion is coordinated with eight water molecules in its first coordination shell, with an average Zr-O distance of approximately 2.2 Å. nih.govacs.org Zirconyl chloride octahydrate has been used as a standard or reference compound in such studies, confirming the tetranuclear structure with bridging hydroxide (B78521) ligands and coordinated water molecules. researchgate.net The analysis of EXAFS data for zirconyl chloride solutions confirms the presence of the [Zr₄(OH)₈]⁸⁺ core. researchgate.net
Table 3: Structural Parameters of Zirconium Species from EXAFS Analysis
| Species/Compound | Shell | Coordination Number (N) | Distance (R) [Å] | Reference |
| Zr⁴⁺ aquo ion | Zr-O | 8 | ~2.2 | nih.govacs.org |
| [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ | Zr-OH (bridging) | - | 2.142 ± 0.019 | researchgate.net |
| [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ | Zr-OH₂ (terminal) | - | 2.272 ± 0.032 | researchgate.net |
Small-Angle X-ray Scattering (SAXS) for Nanostructural Insights in Solution
Small-Angle X-ray Scattering (SAXS) is a technique used to study the structure of materials at the nanoscale, typically in the range of 1 to 100 nm. For solutions, SAXS can provide information on the size, shape, and distribution of particles, such as oligomers, polymers, or nanoparticles. nih.gov
In the context of this compound solutions, SAXS is particularly valuable for investigating hydrolysis and polymerization phenomena. Studies have shown that upon aging or addition of a base to zirconyl chloride solutions, the size of the zirconium-containing species increases, although they tend to retain a globular shape. researchgate.net This indicates a polymerization process where the initial tetrameric units aggregate or condense to form larger polynuclear species.
Furthermore, SAXS is a key technique for monitoring the non-classical crystallization pathways of zirconium oxide (ZrO₂) nanocrystals from precursors like zirconyl chloride. acs.org It can detect the initial formation of amorphous nanoparticles and track their growth and transformation into crystalline phases over time. acs.org By analyzing the SAXS data, researchers can determine the time evolution of particle size, polydispersity, and concentration during the synthesis process. acs.org
Advanced Spectroscopic Techniques for Zirconium Coordination Complexes
Beyond the core techniques, a range of advanced and complementary methods are employed to gain a more complete understanding of complex zirconium coordination chemistry in solution.
Total Scattering Pair Distribution Function (PDF) Analysis: This technique, which utilizes high-energy X-ray scattering data, is powerful for studying the structure of disordered or non-crystalline materials, including species in solution. uclan.ac.uk While traditional crystallography is limited to ordered solids, PDF analysis allows for the refinement of structural models for species like the zirconyl chloride tetramer directly in aqueous solution. Recent work has used this method to refine the original structural model proposed for the tetramer, revealing distortions in bond lengths and angles of the terminal water molecules. uclan.ac.uk
Coupled Spectroscopic and Computational Methods: The combination of experimental spectroscopic data with theoretical calculations, such as Density Functional Theory (DFT), provides deeper insights. For instance, DFT calculations can help assign features in ⁹¹Zr NMR spectra to specific zirconium environments or predict the structures and energies of different potential species in solution. chemrxiv.orgosti.gov Similarly, combining molecular dynamics (MD) simulations with XAS data can elucidate the dynamic behavior of zirconium complexes and their interaction with solvent molecules. nih.govacs.org
In-situ and Operando Techniques: Many spectroscopic methods can be adapted for in-situ or operando measurements, allowing the study of chemical reactions or transformations as they occur. For example, in-situ SAXS can track nanoparticle formation in real-time, acs.org while in-situ IR can monitor changes in bonding during a chemical process like dehydration. researchgate.net These advanced approaches are critical for unraveling the mechanisms of zirconium chemistry, from the hydrolysis of simple salts to the formation of complex materials.
Reactivity and Catalytic Mechanisms Involving Oxozirconium 2+ ;dichloride;octahydrate
Lewis Acidity and Electron Acceptor Characteristics
The primary driver of the catalytic activity of oxozirconium(2+);dichloride;octahydrate is its pronounced Lewis acidity. researchgate.net Lewis acids are defined by their ability to accept a pair of electrons, and in this compound, the highly charged Zr(IV) ion serves as the electron-pair acceptor. This characteristic allows it to activate a wide range of organic functional groups, particularly those containing oxygen or nitrogen atoms with lone pairs of electrons.
ZrOCl₂·8H₂O is often classified as a "green" Lewis acid catalyst for several reasons. researchgate.net It exhibits relatively low toxicity, is inexpensive, readily available, and, importantly, is stable in the presence of moisture, which is a significant advantage over many other Lewis acids that decompose upon contact with water. researchgate.net Its ease of handling and potential for recovery and reusability further enhance its standing as an environmentally benign catalyst in organic synthesis. researchgate.netnih.gov In deep eutectic solvents (DESs), such as those formed with urea, the resulting mixture can function as a Brønsted-Lewis acidic medium, expanding its catalytic applications. researchgate.net
Catalytic Pathways in Organic Transformations
The Lewis acidic nature of this compound makes it an effective catalyst for a variety of organic reactions. It facilitates transformations by coordinating to substrates, thereby increasing the electrophilicity of specific atoms and lowering the activation energy for subsequent reaction steps.
Zirconyl chloride octahydrate catalyzes multicomponent reactions (MCRs), which are powerful tools for building complex molecular architectures and often involve the formation of new carbon-carbon bonds in a single step. A notable example is its use in the synthesis of 2,4,6-triarylpyridines, where it facilitates the one-pot condensation of an aldehyde with two equivalents of an acetophenone (B1666503) in the presence of an ammonium (B1175870) source. researchgate.net This process involves aldol-type condensations and Michael additions to construct the pyridine (B92270) ring, with the Zr(IV) center activating the carbonyl groups of the aldehyde and ketone substrates.
While direct zirconocene-mediated reductive couplings of alkynes represent a method for reversible C-C bond formation, the more direct catalytic application of ZrOCl₂·8H₂O is seen in condensation reactions like esterification. nih.govnih.gov It efficiently catalyzes the direct esterification of carboxylic acids with alcohols, demonstrating its ability to promote the formation of key functional groups. nih.govsemanticscholar.org
This compound is a key precursor in the synthesis of zirconium-based catalysts used in various polymerization processes. researchgate.net While not always used directly, its derivatives are instrumental in industrial polymer production. For instance, zirconium tetrachloride (ZrCl₄), which can be derived from zirconyl chloride, is used in the catalytic production of polyolefins like polyethylene. Zirconocene complexes, which are also prepared from zirconium precursors, are highly effective catalysts for the ring-opening polymerization (ROP) of cyclic esters to produce biodegradable polyesters.
The synthesis of heterocyclic compounds is a major application of zirconyl chloride octahydrate's catalytic properties. Its ability to act as a mild, water-tolerant Lewis acid makes it suitable for complex cyclization and condensation reactions. researchgate.net
Triarylpyridines: ZrOCl₂·8H₂O serves as an efficient and reusable catalyst for the one-pot, three-component synthesis of 2,4,6-triarylpyridines (Kröhnke pyridines). researchgate.net The reaction involves the condensation of substituted acetophenones (2 equivalents), an aromatic aldehyde (1 equivalent), and ammonium acetate (B1210297). researchgate.net The catalyst activates the carbonyl substrates, facilitating the sequence of reactions that lead to the formation of the dihydropyridine (B1217469) intermediate, which is then oxidized to the final aromatic pyridine product. researchgate.netresearchgate.net This method is noted for its simple methodology and clean reaction profile under solvent-free conditions. researchgate.net
Quinoxalines: Quinoxalines are typically synthesized via the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. orientjchem.orgnih.gov Zirconium-based catalysts, such as monoclinic zirconia nanoparticles, have proven effective in promoting this transformation. nih.gov Since zirconyl chloride octahydrate is a primary precursor for producing zirconium dioxide (zirconia), its role in this area is primarily as a starting material for the active catalyst. guidechem.comnih.gov The catalytic cycle involves the Lewis acidic zirconium center activating a carbonyl group of the dicarbonyl compound, making it more susceptible to nucleophilic attack by the amino groups of the diamine, leading to cyclization and dehydration to form the quinoxaline (B1680401) ring.
Benzothiazoles: The synthesis of benzothiazoles and related heterocycles like benzoxazoles and benzimidazoles often involves the condensation of a substituted aniline (B41778) (like 2-aminothiophenol (B119425) for benzothiazoles) with an aldehyde or carboxylic acid derivative. nih.govnih.gov Zirconium catalysts, including ZrCl₄ and nano-ZrO₂, are effective in these syntheses. nih.govnih.gov The proposed mechanism involves the Zr(IV) Lewis acid activating the carbonyl group of the aldehyde, which then reacts with the amino group to form an imine intermediate. Subsequent intramolecular nucleophilic attack by the thiol group, followed by oxidative aromatization, yields the benzothiazole (B30560) product.
| Reaction Type | Substrates | Role of Catalyst | Reference |
|---|---|---|---|
| Triarylpyridine Synthesis | Aromatic Aldehydes, Acetophenones, Ammonium Acetate | Lewis acid activation of carbonyl groups, facilitating condensation and cyclization. | researchgate.net |
| Esterification | Carboxylic Acids, Alcohols | Lewis acid activation of the carboxylic acid carbonyl group for nucleophilic attack by the alcohol. | nih.gov |
| Amide Formation | Carboxylic Acids, Amines/Ureas | Lewis acid activation of the carboxylic acid, enabling direct condensation with the amine. | researchgate.net |
| Quinoxaline Synthesis (as precursor) | Aryl 1,2-diamines, 1,2-dicarbonyls | Precursor to active zirconia (ZrO₂) catalysts which activate carbonyl groups. | nih.govnih.gov |
| Benzothiazole Synthesis (inferred) | 2-Aminothiophenols, Aldehydes | Lewis acid activation of the aldehyde carbonyl group for condensation and cyclization. | nih.gov |
| Heterocycle | Catalyst System | Typical Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| 2,4,6-Triarylpyridines | ZrOCl₂·8H₂O | Solvent-free, heating | Reusable catalyst, simple work-up, clean reaction | researchgate.net |
| Quinoxalines | Zirconia Nanoparticles (from ZrOCl₂ precursor) | Ethanol, reflux | High yields, heterogeneous catalysis | nih.gov |
| Benzimidazoles | Nano-ZrO₂ (from ZrOCl₂ precursor) | Ethanol, 60 °C | Recyclable catalyst, good to excellent yields | nih.gov |
Hydrolysis Mechanisms and Formation of Zirconium Hydroxides/Oxides
When this compound is dissolved in water, it undergoes a complex hydrolysis process. chemrxiv.org The solid-state and aqueous structure is not a simple monomer but a tetranuclear complex, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. wikipedia.orgresearchgate.net In this structure, four zirconium(IV) atoms are linked by double hydroxide (B78521) bridges. wikipedia.org
The dissolution and subsequent hydrolysis can be summarized in the following steps:
Dissolution and Hydration: Upon dissolving in water, the tetrameric cation [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ becomes the major species in the solution. chemrxiv.org
Deprotonation: The coordinated water molecules are acidic and can release protons (H⁺), leading to further hydrolysis. This process is influenced by factors such as pH, temperature, and concentration. chemrxiv.org
Polymerization/Precipitation: As hydrolysis proceeds, the tetrameric units can polymerize through olation (formation of M-OH-M bridges) and oxolation (formation of M-O-M bridges), leading to the formation of larger polynuclear species. This eventually results in the precipitation of hydrous zirconia, often referred to as zirconium hydroxide (Zr(OH)₄) or hydrous zirconium oxide (ZrO₂·nH₂O). guidechem.comchemrxiv.org
Formation of Zirconium Oxide: The precipitated zirconium hydroxide can be converted to zirconium dioxide (ZrO₂) through calcination (heating at high temperatures), which removes the remaining water and hydroxide groups. guidechem.com
This hydrolysis pathway is fundamental to many of the applications of zirconyl chloride octahydrate, particularly in the sol-gel synthesis of advanced ceramic materials like zirconia. chemrxiv.org
Role in Redox Chemistry and Electrocatalytic Applications
The direct role of this compound in redox chemistry and as an electrocatalyst is limited, as the Zr(IV) ion is in its highest and most stable oxidation state and is therefore redox-inactive under typical conditions. Its primary significance in this field is as a crucial and cost-effective precursor for the synthesis of electrocatalytically active materials.
Zirconium-based materials, notably zirconium dioxide (ZrO₂) and zirconium-based metal-organic frameworks (Zr-MOFs), exhibit important properties for electrocatalysis. ZrO₂ nanoparticles, synthesized from zirconyl chloride, can be used as catalyst supports or as catalysts themselves in various reactions. Furthermore, Zr-MOFs, which are constructed using zirconium clusters (often derived from ZrOCl₂·8H₂O or ZrCl₄) and organic linkers, are investigated for applications in electrocatalysis, serving either as the active catalyst or as a porous scaffold to enhance the performance of other electrocatalysts. The formation of Zr-Cl bonds during reactions like carbochlorination involves significant electron transfer, highlighting the electronic interactions possible at the zirconium center. nih.gov
Oxygen Reduction Reaction (ORR) Catalysis
There is no substantial evidence in the reviewed literature to suggest that this compound in its original form exhibits significant catalytic activity for the Oxygen Reduction Reaction. The compound's function is almost exclusively as a starting material for creating more complex catalysts. For instance, it can be used to synthesize zirconium oxynitride (ZrOxNy) particles, which have demonstrated the ability to catalyze the ORR. In such cases, the zirconyl chloride octahydrate is thermally decomposed and reacted with other substances to form the catalytically active oxynitride phase. Therefore, the catalytic mechanism for ORR should be attributed to the final zirconium oxynitride material and not to the initial precursor.
Oxygen Evolution Reaction (OER) Catalysis
Similar to the ORR, there is a lack of scientific reports detailing the direct catalytic role of this compound in the Oxygen Evolution Reaction. The compound serves as a versatile precursor for producing zirconium-based materials that can act as catalysts or catalyst supports for the OER.
For example, zirconyl chloride octahydrate is a key ingredient in the synthesis of zirconium phosphate (B84403) (ZrP) structures. researchgate.netrsc.org These zirconium phosphate materials, which can be synthesized with controlled morphologies such as hexagonal platelets, rods, cubes, and spheres, can then be modified with active metal cations like Co(II) and Ni(II) to create effective OER catalysts. rsc.org The catalytic activity in these systems arises from the metal-modified zirconium phosphate, not from the zirconyl chloride octahydrate itself.
Furthermore, patent literature describes the use of zirconyl chloride octahydrate as a precursor for a cerium-zirconium oxide redox buffer in a bi-functional electrocatalyst for both ORR and OER. google.comgoogleapis.com In this application, the zirconyl chloride octahydrate is part of the initial mixture used to prepare the final complex oxide catalyst. The resulting material's catalytic performance is a function of the entire composition, particularly the manganese, cobalt, and cerium-zirconium oxides, rather than the intrinsic properties of the starting zirconyl chloride octahydrate. google.comgoogleapis.com
Data Tables
As there is no direct catalytic activity of this compound for ORR and OER reported in the scientific literature, data tables detailing research findings on its catalytic mechanisms for these reactions cannot be generated.
Computational and Theoretical Chemistry Approaches to Zirconium Chemistry
Quantum Chemical Modeling of Zirconium(IV) Complexes
Quantum chemical modeling is a fundamental approach for elucidating the behavior of zirconium complexes. These ab initio methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic and geometric properties.
The solid-state structure of Oxozirconium(2+);dichloride;octahydrate, commonly known as zirconyl chloride octahydrate, has been a subject of detailed structural investigation. wikipedia.orgsigmaaldrich.com X-ray diffraction studies, refined by computational methods, have confirmed that the compound does not exist as a simple monomeric unit but as a complex tetrameric cation. wikipedia.orgresearchgate.net
The actual structure is represented by the formula [Zr₄(OH)₈(H₂O)₁₆]Cl₈(H₂O)₁₂. wikipedia.org The core of this structure is the tetranuclear cation [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, where four zirconium(IV) ions are linked by bridging hydroxide (B78521) groups. wikipedia.orgresearchgate.net Each zirconium atom is further coordinated by four water molecules. researchgate.net
Computational refinement of crystal structure data indicates that the coordination polyhedron around each zirconium atom is not a simple D4d antiprism as previously thought. Instead, it more closely resembles a D2d dodecahedron, possessing twofold axial symmetry. researchgate.net The chloride ions are not directly bonded to the zirconium centers, reflecting the high oxophilicity of Zr(IV), but are present as counter-ions in the crystal lattice along with additional water molecules of hydration. wikipedia.org The doubly μ-hydroxy bridged square planar arrangement of the zirconium atoms represents the lowest energy structure, a topology that is consistent with the crystal structure of zirconyl chloride octahydrate.
Quantum chemical models, validated against experimental X-ray data, provide precise information on the bonding within the [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ complex. The analysis of interatomic distances is critical for understanding the nature of the coordination bonds.
Refined structural data have established the mean bond lengths for the two types of zirconium-oxygen interactions. researchgate.net The bonds between zirconium and the bridging hydroxide oxygen atoms are shorter than the bonds to the terminal water molecule oxygen atoms, indicating a stronger interaction in the bridged framework. researchgate.net The geometry is described as an irregular polyhedron formed by the oxygen ligands around the central zirconium atom. researchgate.net
Table 1: Mean Interatomic Distances in the [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ Cation
| Bond Type | Mean Bond Length (Å) | Data Source |
| Zr—OH (bridging) | 2.142 ± 0.019 | researchgate.net |
| Zr—OH₂ (terminal) | 2.272 ± 0.032 | researchgate.net |
| Zr—O (overall range) | 2.110 - 2.338 | researchgate.net |
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict and explain chemical reactivity. wikipedia.orgyoutube.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comlibretexts.org The HOMO is associated with the nucleophilicity of a molecule, while the LUMO is associated with its electrophilicity. youtube.comlibretexts.org
For transition metal complexes like those of zirconium(IV), the frontier orbitals are typically dominated by the metal's d-orbitals. libretexts.org In the case of the [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ cation, the LUMOs would be centered on the Zr(IV) ions, making them the primary sites for nucleophilic attack. The HOMOs would be associated with the oxygen atoms of the hydroxide and water ligands, representing the sites of basicity or electron donation.
The energy gap between the HOMO and LUMO is an important parameter that relates to the chemical stability and reactivity of the complex. A large HOMO-LUMO gap implies high stability and low reactivity, while a smaller gap suggests the molecule is more likely to undergo chemical reactions. taylorandfrancis.com While specific FMO diagrams for zirconyl chloride octahydrate are not broadly published, studies on other Zirconium(IV) complexes show HOMO-LUMO gaps ranging from approximately 3.3 to 4.8 eV, providing a general indication of the electronic stability of such complexes. researchgate.net
Density Functional Theory (DFT) and Semi-Empirical Methodologies
Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying large systems like zirconium complexes due to its favorable balance of accuracy and computational cost. Semi-empirical methods, which use parameters derived from experimental data, offer a faster but often less accurate alternative.
A significant challenge in the computational modeling of compounds containing heavy elements like zirconium is the development of accurate parameters and basis sets. researchgate.net Standard DFT functionals may require modification to properly describe the electronic structure.
DFT Functionals: For metal oxides like zirconia (ZrO₂), which is structurally related to zirconyl complexes, standard DFT approaches can be improved. The DFT+U method, which adds a Hubbard correction term, can help correct for self-interaction errors and improve the description of the electronic band gap. acs.org Hybrid functionals, such as PBE0, which mix a portion of exact Hartree-Fock exchange with a DFT functional, often provide more accurate results for both structure and energetics, though at a higher computational cost. acs.org
Molecular Dynamics Potentials: For molecular dynamics simulations, classical force fields require careful parametrization. Potentials such as the Embedded Atom Method (EAM) and the Modified Embedded Atom Method (MEAM) have been developed and tested for bulk zirconium to reproduce experimental data for properties like lattice parameters, cohesive energy, and mechanical characteristics. researchgate.net Similarly, constitutive models like the Johnson-Holmquist II (JH-2) have been parametrized using experimental data to describe the mechanical response of zirconium-based materials. researchgate.net
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into structural dynamics, diffusion processes, and conformational changes. researchgate.net This technique is particularly valuable for understanding the behavior of large, extended structures like zirconium-containing frameworks.
MD simulations have been extensively applied to Zirconium-based Metal-Organic Frameworks (Zr-MOFs), which are crystalline materials constructed from zirconium-based nodes linked by organic molecules. nih.gov
Structural Flexibility: Researchers have used MD simulations to investigate how the choice of organic linker molecules affects the structural flexibility and dynamics of Zr-MOFs. nih.gov These studies reveal how frameworks respond to external stimuli like temperature changes or the introduction of guest molecules, which is crucial for applications in separation and storage. nih.gov
Gas Separation: Molecular simulations have been instrumental in understanding the mechanisms of gas separation in Zr-MOFs. For example, simulations of a zirconium-formate framework (Zr-FA) showed that its narrow pore size (~3.4 Å) allows it to effectively separate CO₂ from larger molecules like CH₄ and N₂ through a molecular sieving mechanism. rsc.org The simulations also identified that CO₂ molecules are bound within the framework through electrostatic and weak hydrogen bonding interactions. rsc.org
Defect and Diffusion Studies: In other zirconium-containing materials like zirconium nitride (ZrN) and bulk zirconium metal, MD simulations have been employed to study the evolution of radiation-induced defects and the diffusion of atoms like hydrogen within the crystal lattice. researchgate.netpreprints.org
Thermodynamic and Kinetic Modeling of Zirconium Systems
Computational modeling provides indispensable tools for understanding the complex chemical behavior of zirconium compounds. Thermodynamic and kinetic modeling, in particular, allows for the prediction of phase stability, reaction pathways, and transformation rates under various conditions, which is crucial for applications ranging from nuclear engineering to materials science.
Thermodynamic modeling of zirconium systems often utilizes the CALPHAD (Calculation of Phase Diagrams) method. ornl.gov This approach involves developing models that describe the Gibbs free energy of each phase in a system. By optimizing the parameters of these models against experimental data, such as phase boundaries and thermochemical measurements, a self-consistent thermodynamic database can be established. ornl.gov Such databases are vital for predicting the stability of various phases and reaction products under different thermal and chemical conditions. For instance, a comprehensive thermodynamic assessment of the Zr-O system has been performed to model the Gibbs free energies of seven phases, including HCP, BCC, Liquid, and various zirconia (ZrO₂) polymorphs. These models are critical for applications like assessing the oxidation behavior of zirconium alloys and predicting interfacial reactions in ceramic/metal composites used in high-temperature engine components.
However, modeling aqueous zirconium chemistry presents significant challenges. The available literature on the hydrolysis of zirconium is often contradictory, with reported stability constants varying by several orders of magnitude. oecd-nea.org To address this, extensive critical reviews and re-evaluations of original experimental data are necessary to create consistent hydrolysis models. oecd-nea.org These models are foundational for interpreting thermochemical data across a wide range of zirconium compounds. oecd-nea.org
The kinetic modeling of zirconium reactions is equally important. For example, the oxidation kinetics of zirconium alloys in steam at high temperatures (900 to 1500°C) have been studied extensively. The growth of oxide and oxygen-stabilized alpha layers is typically described by parabolic rate constants, and kinetic models can predict the behavior during temperature transients, which is critical for nuclear reactor safety assessments. osti.gov
In the context of This compound (ZrOCl₂·8H₂O), thermodynamic and kinetic modeling is most relevant to its thermal decomposition. This compound is a common precursor for the synthesis of zirconia (ZrO₂). zegmetal.comresearchgate.net Understanding the kinetics of its decomposition is key to controlling the properties of the final ceramic product. Experimental studies using thermogravimetric analysis (TGA) have elucidated a stepwise decomposition process. The kinetics of this process are highly dependent on the heating rate. iaea.org A proposed mechanism based on TGA, infrared spectra, and X-ray diffraction suggests a multi-step reaction involving dehydration followed by dechlorination to form hydrated zirconium oxides, and finally, crystallization into monoclinic zirconia at higher temperatures. iaea.org
The following table summarizes the key stages in the thermal decomposition of this compound, a process that can be described using kinetic models.
| Step | Reaction Description | Temperature Range | Resulting Product(s) |
| 1 | Initial dehydration | Begins below 150°C | ZrOCl₂·4H₂O |
| 2 | Further dehydration and dechlorination | 150°C - 210°C | ZrOCl₂·2H₂O / Hydrated zirconium oxides |
| 3 | Final crystallization | Above 850°C | Monoclinic Zirconium Dioxide (ZrO₂) |
| Data sourced from studies on the thermal decomposition process of zirconium oxide chloride octahydrate. iaea.org |
Theoretical Prediction of Chemical Vapor Deposition Mechanisms
Chemical Vapor Deposition (CVD) is a versatile technique for producing high-quality thin films and coatings of zirconium compounds like zirconium dioxide (ZrO₂), zirconium nitride (ZrN), and zirconium carbide (ZrC) for use in microelectronics, optics, and protective coatings. mdpi.comornl.gov Theoretical and computational approaches are increasingly used to predict and understand the complex chemical mechanisms occurring during CVD. These models provide insights into precursor decomposition, gas-phase reactions, and surface chemistry, which are often difficult to probe experimentally. ornl.govosti.gov
The theoretical prediction of CVD mechanisms often involves a combination of quantum chemistry calculations and kinetic modeling. Thermochemical calculations can predict the feasibility of a proposed reaction pathway. For example, calculations have shown that the reaction between tetrakis(dimethylamido)zirconium(IV) and hydrogen sulfide (B99878) is more favorable than traditional routes for depositing zirconium disulfide (ZrS₂), guiding the successful development of a low-temperature CVD process. acs.org
For the deposition of zirconia (ZrO₂), a material often produced from this compound, various precursors are used in CVD processes, each with distinct reaction mechanisms. zegmetal.com While ZrOCl₂·8H₂O itself is generally unsuitable for CVD due to its water content and low volatility, understanding the CVD of ZrO₂ from related or alternative precursors is informed by theoretical models. chemicalland21.com
Common precursors for ZrO₂ CVD include zirconium tetrachloride (ZrCl₄) and organometallic compounds like zirconium tetra-tert-butoxide (Zr[OC(CH₃)₃]₄). mdpi.comacs.org Kinetic models for ZrO₂ growth from zirconium tetra-tert-butoxide suggest a two-step mechanism involving reversible precursor adsorption onto the substrate followed by an irreversible surface decomposition reaction to form the film. acs.org Similarly, for atomic layer deposition (ALD), a variant of CVD, models describe the self-limiting surface reactions between the zirconium precursor, such as tetrakis(dimethylamido)zirconium(IV) (TDMA-Zr), and a co-reactant like water. cambridge.org
Theoretical studies help to elucidate the influence of deposition parameters on film properties. For instance, in the deposition of ZrO₂ from zirconium tetra-tert-butoxide, the film microstructure is highly dependent on temperature, a phenomenon that can be rationalized through kinetic models of nucleation and growth. acs.org Low temperatures favor equi-axed grains, while higher temperatures lead to columnar or triangular grain structures. acs.org
The table below provides an overview of different precursors used for the CVD and ALD of zirconia, highlighting the role of theoretical and kinetic modeling in understanding their deposition processes.
| Precursor | Deposition Method | Typical Temperature Range (°C) | Key Findings from Theoretical/Kinetic Modeling |
| Zirconium Tetrachloride (ZrCl₄) | CVD | 800 - 1550°C | The ZrCl₄-H₂O and ZrCl₄-O₂ systems are highly reactive and prone to homogeneous nucleation (powder formation) at lower ends of the temperature range. mdpi.com |
| Zirconium tetra-tert-butoxide (Zr[OC(CH₃)₃]₄) | CVD | 380 - 825°C | Growth kinetics fit a two-step model: reversible precursor adsorption followed by irreversible decomposition to ZrO₂. Film microstructure is temperature-dependent. acs.org |
| Tetrakis(dimethylamido)zirconium(IV) (TDMA-Zr) | ALD | 50 - 225°C | Growth per cycle (GPC) is temperature-dependent, decreasing as temperature increases. Decomposition of the precursor can terminate growth at higher temperatures (>250°C). cambridge.org |
| Tetrakis(diethylamino)zirconium (Zr(NEt₂)₄) | MOCVD | <500°C | Used for low-temperature deposition of related zirconium nitride (ZrN) films, avoiding halide contamination. mdpi.com |
| This table summarizes data from various studies on the chemical vapor deposition of zirconium compounds. mdpi.comacs.orgcambridge.org |
Although direct theoretical modeling of CVD from this compound is not common, the extensive computational work on other zirconium precursors provides a robust framework for understanding the fundamental chemistry involved in forming zirconia films. mdpi.comacs.orgacs.org
Advanced Materials Science and Engineering Applications
Development of Ceramics and Refractory Materials
Zirconyl chloride octahydrate is a fundamental raw material in the production of high-purity zirconia (ZrO₂) ceramics and refractory materials. samaterials.comguidechem.comfishersci.fi These materials are prized for their exceptional thermal stability, mechanical strength, and resistance to corrosion. noahchemicals.comsamaterials.com The synthesis process typically involves the hydrolysis of an aqueous solution of zirconyl chloride octahydrate, followed by calcination (high-temperature heating) of the resulting zirconium hydroxide (B78521) precipitate. guidechem.comrsc.org
The conditions of this process, particularly the calcination temperature, are critical in determining the final properties of the zirconia ceramic, such as its crystalline phase (monoclinic, tetragonal, or cubic) and grain size. researchgate.net For instance, high-temperature calcination between 950-1100°C is used to produce high-purity, ultrafine zirconium dioxide. guidechem.com This control allows for the engineering of ceramics with specific characteristics for applications ranging from thermal barrier coatings to solid oxide fuel cells. samaterials.comsamaterials.com
Table 7.1: Effect of Calcination Temperature on Zirconia Properties
| Calcination Temperature (°C) | Resulting Primary Phase(s) | General Effect on Grain Size |
|---|---|---|
| ~600 | Amorphous transitioning to Tetragonal/Cubic | Fine Nanocrystalline |
| 800 - 1000 | Tetragonal (t-ZrO₂) and Monoclinic (m-ZrO₂) | Moderate Grain Growth |
| >1100 | Primarily Monoclinic (m-ZrO₂) | Significant Grain Growth |
Note: This table provides a generalized summary. Exact phase composition and grain size depend on various factors including heating rate, duration, and the presence of stabilizing agents.
Functional Coatings for Various Substrates
The compound serves as a vital precursor in the creation of functional coatings that impart enhanced properties to various substrates. americanelements.comosti.gov Its high solubility in water and alcohols makes it particularly suitable for solution-based deposition techniques like sol-gel processing and chemical bath deposition. samaterials.comfishersci.fi
These methods utilize zirconyl chloride octahydrate to produce thin films of zirconia (ZrO₂), which can act as:
Thermal Barrier Coatings: Applied to metal components in high-temperature environments, such as gas turbines, to enhance performance and lifespan.
Corrosion-Resistant Layers: Protecting underlying materials from chemical attack.
Wear-Resistant Surfaces: Increasing the durability of components subjected to friction.
Optical Coatings: Used in the manufacturing of specialized glass and enamels. guidechem.com
Pigment Coatings: It is used as an additive to titanium dioxide pigments to improve durability. americanelements.com
The versatility of zirconyl chloride octahydrate allows for the coating of a wide range of materials, including metals, glass, and other ceramics, to meet specific industrial demands. guidechem.comsamaterials.com
Integration into Flexible Electronics
While a more specialized application, the principles that make zirconyl chloride octahydrate useful in coatings and microelectronics are being extended to the field of flexible electronics. Its utility lies in its role as a solution-processable precursor for zirconium dioxide (ZrO₂), a material with a high dielectric constant (high-k). mdpi.com In flexible electronics, materials must be processed at low temperatures to avoid damaging the polymer substrates. The ability to form zirconia films from a zirconyl chloride octahydrate solution via methods like spin coating, followed by low-temperature curing (e.g., using ultraviolet light), is a significant advantage. mdpi.com These zirconia films can serve as flexible gate dielectric layers in thin-film transistors (TFTs), which are fundamental components of flexible displays and wearable sensors.
Role in Catalysis and Adsorption Technologies
Zirconyl chloride octahydrate plays a dual role in catalysis and environmental adsorption technologies. samaterials.comresearchgate.net
In Catalysis: It is primarily used as a precursor to synthesize zirconia (ZrO₂), which serves as a robust catalyst support. samaterials.comsamaterials.com Zirconia supports are valued for their high thermal stability and tunable surface acidity, making them effective in a variety of organic synthesis and petrochemical processes. samaterials.com The compound itself, being a Lewis acid, can also act as an efficient and recyclable catalyst for various organic reactions, including the formation and cleavage of specific chemical bonds. tandfonline.comresearchgate.net
In Adsorption: Materials derived from zirconyl chloride octahydrate are effective adsorbents for removing pollutants from water. mdpi.com By precipitating it into zirconium hydroxide, a material with a high affinity for certain anions is created. rsc.org This is particularly effective for the adsorption of phosphate (B84403) and fluoride (B91410) from wastewater through ligand exchange mechanisms. mdpi.com Research has shown that modifying materials like fly ash and steel slag with zirconyl chloride octahydrate significantly enhances their phosphorus removal efficiency, creating more effective adsorption sites on the material's surface. mdpi.com
Table 7.4: Adsorption Applications of Zirconia-Based Materials
| Target Pollutant | Adsorption Mechanism | Key Benefit of Zirconia-Based Adsorbent |
|---|---|---|
| Phosphate (PO₄³⁻) | Ligand Exchange, Surface Complexation | High selectivity and adsorption capacity. |
| Fluoride (F⁻) | Ion Exchange with surface hydroxyl groups | Effective for water defluoridation. |
Applications in Nuclear Science and Engineering
A critically important application of zirconyl chloride octahydrate is in the nuclear industry, specifically in the purification of zirconium for use in nuclear reactors. mrs-k.or.krmdpi.com Zirconium alloys are the material of choice for cladding nuclear fuel rods due to their very low neutron absorption cross-section, which allows the nuclear fission chain reaction to proceed efficiently. ijcce.ac.irzircon-association.org
However, naturally occurring zirconium ore always contains a small percentage of hafnium, an element with nearly identical chemical properties but a very high neutron absorption cross-section. mrs-k.or.krijcce.ac.ir The presence of hafnium is detrimental to reactor efficiency, and it must be removed to produce nuclear-grade zirconium (containing less than 100 ppm hafnium). mdpi.comresearchgate.net
Zirconyl chloride octahydrate is a key intermediate compound in the separation process. osti.gov Techniques such as solvent extraction or ion exchange are used, which exploit the subtle differences in the chemical behavior of zirconium and hafnium complexes in solution. ijcce.ac.irsamaterials.com For example, in solvent extraction processes using reagents like tributyl phosphate (TBP), the differing distribution of zirconium and hafnium chloro-complexes between an aqueous phase (containing zirconyl chloride) and an organic phase allows for their separation. mrs-k.or.krmdpi.com
Table 7.5: Neutron Cross-Section Comparison
| Element | Thermal Neutron Absorption Cross-Section (barns) | Role in Nuclear Reactor |
|---|---|---|
| Zirconium (Zr) | ~0.18 | Structural material (fuel cladding) |
Microelectronics and Semiconductor Device Fabrication
In the relentless scaling of semiconductor devices, traditional silicon dioxide (SiO₂) gate dielectrics have reached their physical limits. Zirconyl chloride octahydrate serves as a precursor for depositing thin films of zirconium dioxide (ZrO₂), which is a "high-k" dielectric material. americanelements.commdpi.com A high-k material has a higher dielectric constant than silicon dioxide, allowing for a physically thicker gate insulator with the same electrical capacitance. This reduces quantum tunneling leakage currents, enabling smaller, more efficient transistors. nih.gov
ZrO₂ is considered an ideal candidate to replace SiO₂ due to its high dielectric constant (up to ~32), wide bandgap, and excellent thermal stability. mdpi.comnih.gov Deposition techniques such as atomic layer deposition (ALD) can utilize zirconium-containing precursors, derived from compounds like zirconyl chloride, to grow highly uniform, ultrathin films of ZrO₂ on silicon wafers. nih.gov
Table 7.6: Comparison of Gate Dielectric Materials
| Material | Chemical Formula | Typical Dielectric Constant (k) |
|---|---|---|
| Silicon Dioxide | SiO₂ | ~3.9 |
| Zirconium Dioxide | ZrO₂ | ~25-32 |
Analytical Chemistry Applications and Methodologies
Oxozirconium(2+);dichloride;octahydrate as a Zirconium Ion Source in Analytical Reactions
This compound is a primary reagent for introducing zirconium ions into aqueous systems for analytical purposes. Its utility stems from its identity as the most common water-soluble derivative of zirconium. wikipedia.org In solution, it provides a source of the tetranuclear cation [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. wikipedia.orgresearchgate.net This predictable hydrolysis and speciation in aqueous media are foundational to its role in various analytical reactions.
One of the classic applications is in complexometric titrations. For instance, the assay of this compound itself can be determined by an indirect complexometric titration. This involves reacting the zirconium ions from the dissolved salt with a known excess of ethylenediaminetetraacetic acid (EDTA). The unreacted EDTA is then back-titrated with a standard zinc chloride solution using an indicator like dithizone (B143531) to determine the endpoint. acs.org This method relies on the stable complex formed between zirconium and EDTA, making the salt a reliable standard for titrimetric analysis. acs.orggoogle.com
Furthermore, it is utilized as a precursor to synthesize other zirconium compounds for various chemical analyses. fishersci.co.ukfishersci.ie Its role as a chemical reagent extends to precipitating acid dyes and preparing pigment toners, where the zirconium ion's interaction with organic molecules is exploited for analytical or separation purposes. nih.gov
Table 1: Titrimetric Assay of this compound
| Step | Procedure | Reagents Involved | Purpose |
|---|---|---|---|
| 1 | Dissolution | Hydrochloric acid | To dissolve the sample and ensure an acidic medium. |
| 2 | Complexation | 0.1 M EDTA volumetric solution | To form a stable complex with the zirconium ions in a known stoichiometric ratio. |
| 3 | pH Adjustment | Ammonium (B1175870) acetate (B1210297) buffer solution | To bring the pH to 4.5, the optimal range for the subsequent titration. |
| 4 | Titration | 0.1 M Zinc chloride volumetric solution | To react with the excess, uncomplexed EDTA. |
| 5 | Endpoint Detection | Dithizone indicator solution | To provide a distinct color change (to pink) signifying the completion of the back-titration. acs.org |
Utilization in Metal-Organic Framework (MOF)-Based Analytical Systems
In the advanced field of materials science, this compound is a preferred zirconium source for the synthesis of Zirconium-based Metal-Organic Frameworks (Zr-MOFs). rsc.org These materials have gained significant attention for analytical applications due to their exceptional stability, high porosity, and tunable structures. rsc.orgnih.govrsc.org Zr-MOFs are synthesized from zirconium clusters and organic linkers; this compound is an effective precursor because its tetrameric cationic core, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, can act as a pre-formed secondary building unit (SBU), promoting faster crystallization of the MOF structure compared to other zirconium sources like zirconium tetrachloride. amazonaws.com
Zr-MOFs, such as the widely studied UiO-66, are employed in various analytical systems:
Electrochemical Sensors: The unique structure of Zr-MOFs allows for the sensitive and selective detection of a wide array of analytes, including drugs, pesticides, and biomarkers, which is critical for healthcare and environmental monitoring. nih.gov
Solid-Phase Extraction (SPE): Functionalized Zr-MOFs serve as highly efficient sorbents for the selective extraction and preconcentration of target ions from complex matrices. For example, a MOF-808, synthesized using a zirconium source, was functionalized and used for the fast and efficient extraction of uranyl ions from wastewater prior to spectrophotometric determination. researchgate.netnih.gov
Adsorption and Separation: The porous nature of Zr-MOFs makes them excellent candidates for the adsorption and separation of molecules. rsc.org For instance, UiO-66, synthesized from a zirconium precursor, has shown enhanced capacity for adsorbing dichloromethane.
The synthesis often involves dissolving this compound in a solvent like N,N-dimethylformamide (DMF), followed by the addition of an organic linker (e.g., terephthalic acid) to initiate the self-assembly of the MOF structure. amazonaws.com
Development and Validation of Spectroscopic and Chromatographic Standards
The development of reliable analytical methods requires high-purity standards for calibration and validation. This compound, available in high-purity grades (e.g., ≥99.5%), serves as an excellent primary standard for zirconium. sigmaaldrich.com
Spectroscopic Standards: In atomic and molecular spectroscopy, standard solutions with accurately known zirconium concentrations are essential. researchgate.net this compound is used to prepare these stock and working standards for techniques such as Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) and Atomic Absorption Spectroscopy (AAS). airccse.com The compound's high solubility and stability in acidic aqueous solutions ensure the homogeneity and longevity of the standard solutions.
Chromatographic Standards: In liquid chromatography, particularly on zirconia-based stationary phases, this compound can be used to prepare standard samples to study retention behavior and column stability. zirchrom.com While the compound itself is not typically the analyte in routine reversed-phase HPLC, it is fundamental in the development and characterization of the zirconia-based columns themselves, which offer unique selectivity due to Lewis acid-base interactions.
The validation of analytical methods for zirconium often involves using a certified reference material or a well-characterized standard, for which this compound is a suitable candidate. Its purity can be assayed by gravimetric or titrimetric methods, ensuring its reliability as a standard. acs.orgmerckmillipore.com
Table 2: Purity Specifications for Analytical Grade this compound
| Parameter | Specification | Analytical Relevance |
|---|---|---|
| Assay (gravimetric/titrimetric) | ≥97.0% - ≥99.5% acs.orgsigmaaldrich.commerckmillipore.com | Ensures accuracy of standard solutions for calibration. |
| Sulfate (B86663) (SO₄²⁻) | ≤0.015% merckmillipore.com | Prevents interference from sulfate ions in certain analytical reactions. |
| Heavy metals (as Pb) | ≤0.001% merckmillipore.com | Minimizes metallic interferences in trace analysis. |
| Iron (Fe) | ≤0.001% merckmillipore.com | Reduces interference in spectroscopic methods where iron has overlapping spectral lines. |
| Titanium (Ti) | ≤0.005% merckmillipore.com | Avoids interference from titanium, which is often associated with zirconium. |
Methodologies for Zirconium Quantification and Speciation
Quantifying zirconium and understanding its speciation in solution are critical analytical challenges, particularly given the complex hydrolysis behavior of the Zr(IV) ion. nii.ac.jp this compound is central to developing and validating these methodologies.
Quantification: Several methods are used for the quantification of zirconium, for which standard solutions are prepared from this compound:
Spectrophotometry: This method involves the formation of a colored complex between zirconium and a chromogenic agent, such as Chrome Azurol S. The absorbance of the complex is measured and correlated to the zirconium concentration. airccse.com
Complexometric Titration: As previously mentioned, EDTA titration is a common and accurate method for determining zirconium content in a sample. acs.orggoogle.com
Spectroscopy: Techniques like ICP-AES and X-ray fluorescence are widely used for determining zirconium in various samples, relying on calibration curves generated from standards. researchgate.netairccse.com
Speciation: The structure of zirconium species in aqueous solutions is complex and dependent on factors like concentration and pH. nii.ac.jp In acidic solutions, the dominant species derived from this compound is the tetrameric [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ cation. wikipedia.org However, under different conditions, various oligomeric and polymeric species can form. nii.ac.jp Advanced techniques are employed to study this speciation:
Extended X-ray Absorption Fine Structure (EXAFS): This powerful technique directly probes the local atomic environment around the zirconium atom, providing information on coordination numbers and bond distances. It has been used to confirm the changing structure of zirconium species in chloride solutions under different chemical compositions. nii.ac.jp
Chemical Equilibrium Modeling: Software like Visual MINTEQ can be used to predict the predominant zirconium species in a solution under specific conditions. For example, in certain media, Zr(OH)₄(aq) is predicted to be the main species formed through hydrolysis. mdpi.com
Understanding the speciation is crucial as the reactivity and analytical behavior of zirconium are highly dependent on the specific form present in the solution. nii.ac.jp
Future Research Directions and Contemporary Challenges
Exploration of Novel Coordination Environments and Polymeric Structures
The reactivity and subsequent application of oxozirconium(2+);dichloride;octahydrate are intrinsically linked to its structure in solution. In aqueous environments, it famously forms a stable tetranuclear cation, [Zr4(OH)8(H2O)16]8+. researchgate.netresearchgate.net In this complex, each zirconium atom's coordination polyhedron is a distorted dodecahedron with twofold axial symmetry. researchgate.net A significant frontier in zirconium chemistry is the deliberate manipulation of this coordination environment to synthesize novel molecular and polymeric structures.
Future research is focused on moving beyond this well-known tetramer to explore different solvents, modulating agents, and ligands that can induce the formation of new zirconium-oxo/hydroxo clusters with varying nuclearity and shape. researchgate.net The structure of resulting materials, such as MOFs, is highly sensitive to these initial cluster formations. researchgate.net For example, the synthesis of amino acid complexes of zirconia using zirconyl chloride represents the creation of new coordination environments where amino acids like glutamic acid and aspartic acid bind to the zirconium centers. nih.gov Understanding the evolution of these clusters during synthesis is critical for controlling the final material properties. These investigations pave the way for the rational design of previously unknown structures by fine-tuning synthesis conditions to select for specific cluster species. researchgate.net
Rational Design of this compound-Derived Functional Materials
A major thrust in modern materials science is the rational design of functional materials, where properties are engineered at the molecular level. This compound is a key starting material in this endeavor, particularly for the synthesis of zirconium-based metal-organic frameworks (Zr-MOFs). researchgate.net The principles of reticular chemistry—the linking of molecular building blocks into predetermined network structures—enable the top-down design of stable, porous MOFs with controllable pore sizes and functionalities. rsc.orgrsc.org
Zr-MOFs are renowned for their exceptional chemical, thermal, and mechanical stability, which arises from the strong coordination bonds between the high-valent Zr(IV) ions and carboxylate linkers. researchgate.net Research focuses on selecting specific organic linkers and zirconium clusters to build MOFs with targeted topologies for applications in gas storage, separations, and catalysis. researchgate.netrsc.org The choice of the zirconium precursor itself, including this compound, significantly influences the properties of the final MOF. Studies have shown that using ZrOCl2·8H2O can lead to higher yields, smaller particle sizes, and more reproducible syntheses of certain MOFs like UiO-66 compared to other precursors such as ZrCl4. chemrxiv.orgsemanticscholar.org This highlights the importance of the precursor's solution chemistry in the rational design process. Future work will continue to explore new combinations of linkers and synthetic conditions to create increasingly complex and functional materials for addressing challenges in energy and environmental science. rsc.orgnoahchemicals.com
Table 1: Influence of Zirconium Precursor on MOF-808 Surface Properties This table illustrates how the choice of zirconium precursor affects the surface area of the resulting MOF-808 material, a key parameter in its functional application.
| Zirconium Precursor | Surface 1 (m²/g) | Surface 2 (m²/g) |
|---|---|---|
Zirconium chloride (ZrCl4) |
875 | 119 |
This compound (ZrOCl2·8H2O) |
657 | 146 |
Zirconyl nitrate (B79036) (ZrO(NO3)2·xH2O) |
569 | 15 |
Data sourced from ChemRxiv chemrxiv.org
Development of Advanced In-Situ Characterization Techniques for Reaction Monitoring
A significant challenge in rationally designing materials is the lack of a complete understanding of the complex chemical processes that occur during synthesis. To bridge this gap, the development and application of advanced in-situ characterization techniques are crucial. These methods allow researchers to monitor reactions in real-time, providing invaluable insights into nucleation, crystal growth, and phase transformations. researchgate.net
For zirconium-based systems, several in-situ techniques are being explored. Time-resolved in-situ Energy-Dispersive X-ray Diffraction (EDXRD) has been used to study the crystallization kinetics of UiO-66 MOFs, revealing how the choice of precursor, like this compound, affects the reaction rate. chemrxiv.org In-situ infrared spectroscopy has been employed to analyze the water modes of the [Zr4(OH)8(H2O)16]8+ cluster during thermal dehydration, offering a molecular-level view of the process. acs.org Other powerful techniques applicable to this field include in-situ Raman spectroscopy, in-situ irradiation with transmission electron microscopy, and in-situ electrochemical impedance spectroscopy. researchgate.net The data gathered from these advanced methods are essential for building robust models of reaction mechanisms, which will ultimately enable more precise control over material synthesis. researchgate.net
Table 2: Advanced In-Situ Characterization Techniques in Zirconium Chemistry This table summarizes key in-situ techniques and their specific applications in monitoring reactions involving zirconium compounds.
| Technique | Application | Research Focus |
|---|---|---|
| In-Situ Infrared Spectroscopy | Analysis of water modes during thermal dehydration | Understanding the dehydration mechanism of ZrOCl2·8H2O at a molecular level. acs.org |
| Time-Resolved In-Situ EDXRD | Monitoring crystallization rates of MOFs | Studying the influence of precursors on the formation kinetics of UiO-66. chemrxiv.org |
| In-Situ TEM with Irradiation | Observing microstructural changes under irradiation | Investigating the behavior of zirconium materials in simulated nuclear reactor conditions. researchgate.net |
| In-Situ Raman Spectroscopy | Tracking phase transformations | Real-time monitoring of changes in the crystal structure of zirconium materials during processing. researchgate.net |
Integration of Machine Learning and Artificial Intelligence in Zirconium Chemistry Research
The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize materials science, and zirconium chemistry is no exception. These computational tools can dramatically accelerate the discovery and optimization of new materials by analyzing vast datasets to identify complex structure-property relationships that are not intuitively obvious to human researchers. elsevierpure.comacs.org
One major application is the development of ML-based interatomic potentials. aps.orgmaterialscloud.org These potentials, trained on large datasets from high-accuracy quantum mechanical calculations (like DFT), allow for large-scale molecular dynamics simulations with near-DFT accuracy but at a fraction of the computational cost. aps.orgresearchgate.net This enables the study of complex phenomena such as mechanical properties, defect formation, and phase transformations in zirconium-based materials. aps.org In the realm of MOFs, ML algorithms can screen vast libraries of potential structures to identify top-performing candidates for specific applications, such as ethane-ethylene separation, and provide design guidance for synthesizing them. acs.org As the volume and complexity of experimental and computational data in zirconium chemistry grow, AI and ML will become indispensable tools for extracting knowledge and guiding research efforts toward the most promising avenues. youtube.com
Table 3: Applications of Machine Learning (ML) in Zirconium Research This table highlights the diverse applications of machine learning and artificial intelligence in advancing the understanding and development of zirconium-based materials.
| ML Application | Objective | Example |
|---|---|---|
| Neural Network Potentials | Develop accurate and efficient interatomic potentials for large-scale simulations. | Simulating mechanical performance, deformation, and fracture in zirconium metal. aps.orgmaterialscloud.org |
| Property Prediction in MOFs | Predict adsorption, separation, and mechanical properties of MOFs from their structural features. | Identifying optimal UiO-66 structures with defects for enhanced ethane-ethylene separation. acs.org |
| Accelerated Discovery | Accelerate first-principles calculations and predict thermodynamic properties. | Developing ML force fields to predict properties of zirconia, bridging the gap between DFT and more accurate methods. youtube.com |
| Biomedical Analysis | Analyze complex data to find correlations in biomedical applications. | Developing novel approaches for the use of zirconia in dental devices. elsevierpure.com |
Sustainable Synthesis and Application Development for Environmental Impact Reduction
In an era of increasing environmental awareness, a major challenge is the development of sustainable chemical processes and products. Research related to this compound is actively addressing this challenge on two fronts: its use in green chemistry applications and the reduction of the environmental impact associated with its own production lifecycle.
This compound has emerged as a promising "green" catalyst. It is valued for being inexpensive, water-tolerant, reusable, and having low toxicity. researchgate.netorganic-chemistry.orgresearchgate.net It has been shown to be a highly effective catalyst for a variety of organic reactions, such as the synthesis of N-methylamides and the esterification of carboxylic acids, often under solvent-free conditions or in environmentally benign solvents like water. organic-chemistry.orgsemanticscholar.org Furthermore, green synthesis routes using ZrOCl2·8H2O are being developed for advanced materials, such as the synthesis of Zr-MOF hydrogel composites using only water as a solvent at low temperatures. rsc.org
Conversely, the production of zirconium compounds is not without environmental impact. The lifecycle begins with the mining and processing of zircon-bearing minerals, which involves significant energy consumption and physical disruption. diva-portal.org The subsequent chemical processing to produce zirconium tetrachloride, the immediate precursor to the octahydrate form, involves the use of chlorine and generates waste streams. noahchemicals.commdpi.com Future research must focus on developing more sustainable extraction and synthesis methods to minimize this environmental footprint. This includes improving the efficiency of current processes and exploring novel, greener production pathways to ensure that the applications of zirconium compounds are sustainable from cradle to grave. diva-portal.orgresearchgate.net
Table 4: Selected Green Catalytic Applications of this compound
This table showcases the role of ZrOCl2·8H2O as an efficient and environmentally friendly catalyst in various organic synthesis reactions.
| Reaction Type | Substrates | Key Advantage |
|---|---|---|
| N-methylamide Synthesis | Carboxylic acids and N,N'-dimethylurea | Efficient, water-tolerant, reusable catalyst under microwave irradiation. organic-chemistry.org |
| Esterification | Carboxylic acids and alcohols | Effective for equimolar amounts of reactants, reusable catalyst. semanticscholar.org |
| Carbonyl Group Protection | Aldehydes/ketones and hydrazines | Chemoselective and efficient protection as hydrazones; catalyst is reusable. researchgate.net |
| Xanthenedione Synthesis | Aldehydes and dimedone | Clean synthesis under solvent-free conditions with a recyclable catalyst. semanticscholar.org |
Q & A
Q. What are the established synthesis protocols for Oxozirconium(2+) dichloride octahydrate, and how do reaction conditions influence product purity?
The compound is synthesized by dissolving zirconium hydroxide in hydrochloric acid, followed by evaporation and crystallization. Key parameters include maintaining a 1:2 molar ratio of Zr(OH)₄ to HCl and slow cooling during crystallization to enhance purity. Impurities such as unreacted Zr(OH)₄ or residual Cl⁻ can be minimized by optimizing reaction time (6–8 hours) and temperature (80–90°C) .
Q. Which spectroscopic and analytical methods are most effective for characterizing Oxozirconium(2+) dichloride octahydrate?
Q. How can researchers calculate theoretical yield and assess reaction efficiency when using this compound as a precursor?
For synthesizing K₂Zr(C₂O₄)₃(H₂C₂O₄)·H₂O: Stoichiometric equation : ZrOCl₂·8H₂O + 3H₂C₂O₄·2H₂O + 2KOH → K₂Zr(C₂O₄)₃(H₂C₂O₄)·H₂O + 2KCl + 16H₂O Theoretical yield is calculated using the limiting reagent (e.g., ZrOCl₂·8H₂O). Percent yield deviations >5% may indicate side reactions (e.g., oxalate decomposition) .
Q. What are the best practices for storing and handling this compound to prevent degradation?
Store in airtight containers with desiccants (silica gel) at 15–25°C. Handle under dry argon/nitrogen to avoid hygroscopic absorption. Pre-dry samples at 50°C for 2 hours before gravimetric analysis .
Advanced Research Questions
Q. How can researchers address discrepancies in reported thermal decomposition temperatures (150°C vs. 400°C)?
Variations arise from hydration states, heating rates, or instrumentation. Replicate studies using controlled dynamic heating (5°C/min under N₂) with TGA-MS to track H₂O and HCl release. Compare commercial vs. lab-synthesized batches to isolate batch-specific factors .
Q. What experimental design considerations are critical for phosphate removal composites using this compound?
- Optimize Zr:P molar ratio : 2:1 to 4:1 for maximum adsorption.
- pH control : Maintain 5–7 to stabilize ZrO(OH)₂ active sites.
- Composite synthesis : Co-precipitate with MgFe layered double hydroxides at 60–80°C for 24–48 hours to form amorphous phases. Validate performance via column studies with synthetic wastewater (10 mg P/L) .
Q. How does the compound’s solubility profile impact its use in ceramic precursor synthesis?
High water solubility (322.25 g/mol hydrated) enables homogeneous precursor solutions for sol-gel processes. Adjust alcohol cosolvents (e.g., ethanol) to control hydrolysis rates and prevent premature ZrO₂ precipitation. Annealing at 600–800°C yields monoclinic ZrO₂ .
Q. What strategies mitigate challenges in synthesizing zirconium coordination complexes with this precursor?
- Ligand selection : Use bidentate ligands (e.g., oxalate) to stabilize Zr(IV).
- pH modulation : Maintain pH 3–4 to avoid Zr(OH)₄ precipitation.
- Kinetic control : Slow ligand addition (1–2 mL/min) to prevent agglomeration .
Data Contradiction Analysis
Q. How can conflicting data on melting points (150°C vs. 400°C) be resolved?
The lower temperature (150°C) corresponds to dehydration, while 400°C reflects ZrO₂ formation. Use coupled TGA-DSC to distinguish endothermic (dehydration) and exothermic (oxychloride decomposition) events. Purity checks via XRD (e.g., detecting ZrO₂ impurities) clarify phase transitions .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
